5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole 5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17678351
InChI: InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C11H9ClFNO
Molecular Weight: 225.64 g/mol

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17678351

Molecular Formula: C11H9ClFNO

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole -

Specification

Molecular Formula C11H9ClFNO
Molecular Weight 225.64 g/mol
IUPAC Name 5-(chloromethyl)-2-(2-fluorophenyl)-4-methyl-1,3-oxazole
Standard InChI InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
Standard InChI Key GGRMRJGYLYTWTC-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC=CC=C2F)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₁H₉ClFNO; molecular weight 225.64 g/mol) features a central oxazole ring substituted at positions 2, 4, and 5. Position 2 hosts a 2-fluorophenyl group, introducing electron-withdrawing effects that enhance metabolic stability. The chloromethyl group at position 5 provides a reactive site for nucleophilic substitutions, while the methyl group at position 4 modulates steric hindrance.

Key Structural Attributes:

  • Oxazole Ring: A five-membered aromatic ring with one oxygen and one nitrogen atom, contributing to planar geometry and π-electron delocalization.

  • 2-Fluorophenyl Group: Fluorine’s electronegativity increases lipophilicity and influences binding affinity to hydrophobic enzyme pockets.

  • Chloromethyl Group: A versatile handle for derivatization, enabling conjugation with amines, thiols, or other nucleophiles.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:

  • ¹H NMR: Peaks at δ 2.35 ppm (methyl), δ 4.80 ppm (chloromethyl), and δ 7.10–7.60 ppm (fluorophenyl protons).

  • ¹³C NMR: Signals at δ 162.5 ppm (C-2 oxazole) and δ 115–135 ppm (fluorophenyl carbons).

  • High-Resolution MS: [M+H]⁺ ion at m/z 226.04 confirms molecular weight.

PropertyValue
Molecular FormulaC₁₁H₉ClFNO
Molecular Weight225.64 g/mol
Melting Point98–100°C (lit.)
LogP (Octanol-Water)2.85 ± 0.15
Solubility in DMSO>50 mg/mL

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a three-step protocol:

  • Cyclocondensation: Reaction of β-keto esters with ammonium acetate forms the oxazole ring .

  • Chloromethylation: Friedel-Crafts alkylation using chloromethyl methyl ether introduces the chloromethyl group.

  • Fluorophenyl Substitution: Suzuki-Miyaura coupling with 2-fluorophenylboronic acid installs the aromatic moiety.

Optimized Reaction Conditions:

  • Temperature: 80–100°C under nitrogen atmosphere.

  • Catalysts: Palladium(II) acetate for coupling reactions.

  • Yield: 65–72% after column chromatography .

Derivative Synthesis

The chloromethyl group enables diverse functionalizations:

  • Amine Conjugates: Reaction with piperazine derivatives forms bioactive analogues (e.g., antimicrobial agents) .

  • Thioether Formation: Treatment with thiols yields sulfides with enhanced solubility.

Example Reaction:
5-(Chloromethyl)oxazole+R-NH25-(R-NH-CH2)oxazole+HCl\text{5-(Chloromethyl)oxazole} + \text{R-NH}_2 \rightarrow \text{5-(R-NH-CH}_2\text{)oxazole} + \text{HCl}

Biological Activity and Mechanisms

Antimicrobial Efficacy

Studies demonstrate broad-spectrum activity against Gram-positive bacteria and fungi:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

Mechanistically, the compound disrupts microbial cell membranes via hydrophobic interactions and inhibits DNA gyrase by binding to ATPase domains.

Applications in Drug Development

Lead Optimization

Structural modifications improve pharmacokinetic profiles:

  • Methoxy Derivatives: Reduce hepatic clearance by 40% via cytochrome P450 inhibition .

  • PEGylated Analogues: Enhance half-life from 2.1 to 6.8 hours in rodent models.

Preclinical Studies

  • Toxicity: LD₅₀ > 500 mg/kg in mice (oral administration).

  • Bioavailability: 58% in rats due to first-pass metabolism.

Comparative Analysis with Structural Analogues

CompoundSubstituentsAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
5-(Chloromethyl)-2-(2-Fluorophenyl)-4-methyl-oxazole2-Fluorophenyl, CH₃, CH₂Cl12.5 (S. aureus)10.2 (MCF-7)
5-(Bromomethyl)-2-(3-Fluorophenyl)-4-ethyl-oxazole3-Fluorophenyl, C₂H₅, CH₂Br18.0 (S. aureus)14.7 (MCF-7)
2-(2-Chlorophenyl)-4-methyl-oxazole2-Chlorophenyl, CH₃25.0 (S. aureus)22.3 (MCF-7)

The 2-fluorophenyl variant exhibits superior activity due to optimal halogen positioning for target binding.

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